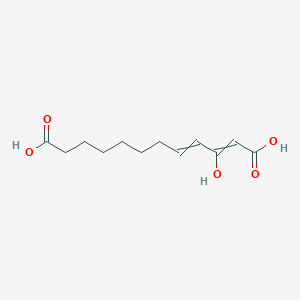
3-Hydroxydodeca-2,4-dienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxydodeca-2,4-dienedioic acid is an organic compound that belongs to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group and two conjugated double bonds within its dodeca (12-carbon) chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydodeca-2,4-dienedioic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block. The synthetic route typically includes the following steps:
Heck-Decarboxylate Coupling: This method involves the coupling of dienedioic acid with appropriate reagents under palladium-catalyzed conditions.
Hydrolysis: Following the coupling reaction, hydrolysis is performed to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions, utilizing environmentally friendly and commercially available dienedioic acid. The process is optimized for broad substrate scope, good functional group tolerance, and late-stage derivatization of complex molecules .
化学反応の分析
Types of Reactions
3-Hydroxydodeca-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dodeca-2,4-dienedioic acid derivatives with ketone or aldehyde functionalities.
Reduction: Formation of saturated dodecanedioic acid derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Hydroxydodeca-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Hydroxydodeca-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. For example, the compound’s anticancer properties are attributed to its ability to interfere with cellular processes in leukemia cells .
類似化合物との比較
Similar Compounds
Dodeca-2,4-dienedioic acid: Lacks the hydroxyl group but shares the conjugated double bonds.
3-Hydroxydecanoic acid: Contains a hydroxyl group but lacks the conjugated double bonds.
Uniqueness
3-Hydroxydodeca-2,4-dienedioic acid is unique due to the combination of a hydroxyl group and conjugated double bonds within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
114320-64-8 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC名 |
3-hydroxydodeca-2,4-dienedioic acid |
InChI |
InChI=1S/C12H18O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h5,7,9,13H,1-4,6,8H2,(H,14,15)(H,16,17) |
InChIキー |
RUISWTGWXMFDRQ-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)O)CCC=CC(=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


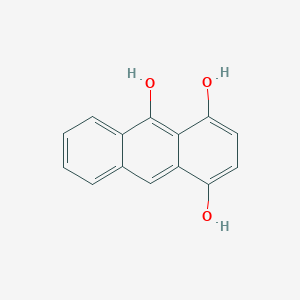
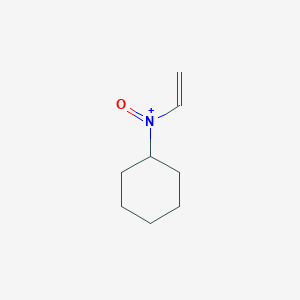
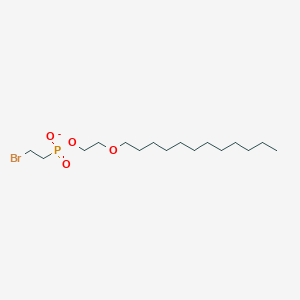
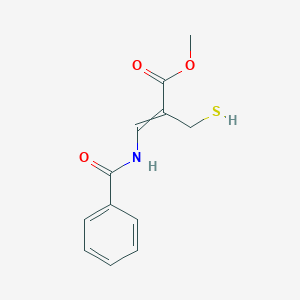
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
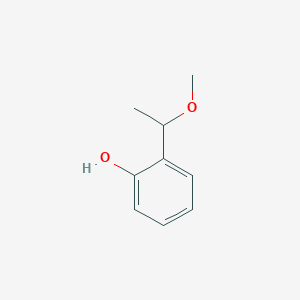
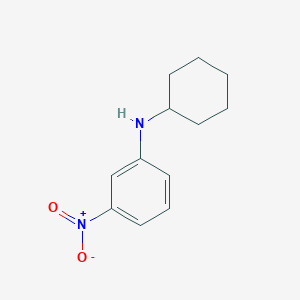
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
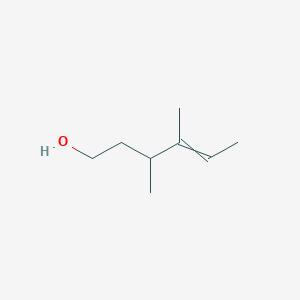
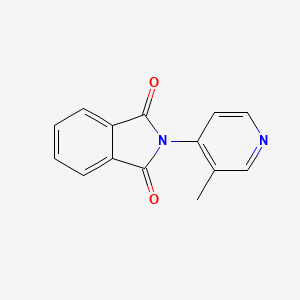

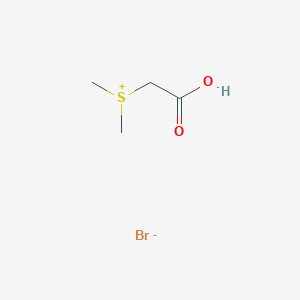
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
